Hydrophilicity Enhancement: LogP Reduction of 0.69 Units Compared to n-Butylamine
The introduction of a 2-methoxy substituent on the butylamine scaffold produces a measurable reduction in lipophilicity relative to the unsubstituted parent amine. The target compound (2-methoxy-1-butanamine hydrochloride) exhibits a predicted LogP of 0.17 , whereas n-butylamine (the unsubstituted comparator) has an experimental LogP of 0.86 [1]. This ΔLogP of -0.69 units represents a substantial shift in hydrophilicity that alters solubility and permeability characteristics. In the context of β-enaminone curcuminoid synthesis, methoxyalkylamine incorporation was specifically employed to improve water solubility without compromising biological activity relative to alkylamine-derived analogs [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.17 (predicted) |
| Comparator Or Baseline | n-Butylamine: LogP = 0.86 (experimental) |
| Quantified Difference | ΔLogP = -0.69 units |
| Conditions | Predicted LogP from Hit2Lead computational model; experimental comparator value from established databases |
Why This Matters
Lower LogP translates to higher aqueous solubility, potentially improved renal clearance, and different chromatographic retention behavior—critical factors for medicinal chemists selecting building blocks for lead optimization programs.
- [1] PubChem. n-Butylamine (CAS 109-73-9). Compound Summary. Accessed 2026. View Source
- [2] Dhooghe, M. et al. Synthesis and biological assessment of novel N-(hydroxy/methoxy)alkyl β-enaminone curcuminoids. Bioorg. Med. Chem. 2016. View Source
